Stereochemical Configuration Dictates Aminopeptidase B/Leucine Aminopeptidase vs. HIV-1 Protease Target Selectivity
The (2S,3R) configuration of the AHPA moiety is mandatory for potent inhibition of aminopeptidase B (AP-B) and leucine aminopeptidase (LAP). Bestatin, which incorporates (2S,3R)-AHPA, competitively inhibits AP-B with Ki = 6.0 × 10⁻⁸ M and LAP with Ki = 2.0 × 10⁻⁸ M [1]. Among all eight stereoisomers of bestatin synthesized, only those retaining the (2S) absolute configuration at the α-hydroxy carbon exhibited marked inhibitory activity; (2R)-configured isomers were essentially inactive [1]. In stark contrast, the (2S,3S)-diastereomer (allophenylnorstatine) is the preferred configuration for HIV-1 protease transition-state mimicry, with class C substrate analog inhibitors bearing this isomer showing Ki values of 3.3–24 μM against HIV-1 protease, superior to both class A and class B inhibitors [2]. This stereochemical divergence means that (2S,3R)-AHPA·HCl is the requisite building block for aminopeptidase-targeted inhibitor programs, while (2S,3S)-AHPA must be procured for HIV protease inhibitor development — the two are not functionally interchangeable [3].
| Evidence Dimension | Enzyme inhibition potency (Ki) and stereochemical requirement |
|---|---|
| Target Compound Data | (2S,3R)-AHPA (as bestatin): Ki = 6.0 × 10⁻⁸ M (AP-B); Ki = 2.0 × 10⁻⁸ M (LAP). Only (2S)-configured AHPA isomers are active against aminopeptidases. |
| Comparator Or Baseline | (2S,3S)-AHPA (allophenylnorstatine): Preferred for HIV-1 protease inhibition; Ki = 3.3–24 μM for class C substrate analog inhibitors. (2R)-configured AHPA isomers: essentially inactive against aminopeptidase B and LAP. |
| Quantified Difference | Functional target switch: (2S,3R) → aminopeptidases; (2S,3S) → HIV-1 protease. (2R)-isomers show negligible aminopeptidase inhibition. |
| Conditions | In vitro enzyme inhibition assays using purified AP-B, LAP, and recombinant HIV-1 protease [Ala67,95]. |
Why This Matters
Procurement of the incorrect AHPA stereoisomer leads to complete loss of activity against the intended biological target, making stereochemical identity the single most critical specification for scientific selection.
- [1] Suda H, Takita T, Aoyagi T, Umezawa H. Inhibition of aminopeptidase B and leucine aminopeptidase by bestatin and its stereoisomer. Arch Biochem Biophys. 1976;177(1):196-200. doi:10.1016/0003-9861(76)90429-X View Source
- [2] Raju B, Deshpande SR, Subramanya HS, et al. Substrate analog inhibitors of HIV-1 protease containing phenylnorstatine as a transition state element. Biochem Biophys Res Commun. 1991;180(1):181-186. doi:10.1016/S0006-291X(05)81273-2 View Source
- [3] Mimoto T, Imai J, Tanaka S, et al. Rational design and synthesis of a novel class of active site-targeted HIV protease inhibitors containing a hydroxymethylcarbonyl isostere. Use of phenylnorstatine or allophenylnorstatine as a transition-state mimic. Chem Pharm Bull (Tokyo). 1991;39(9):2465-2467. doi:10.1248/cpb.39.2465. (Phenylnorstatine (2R,3S) and allophenylnorstatine (2S,3S) identified as effective transition-state mimics for HIV-1 protease; Apns-Pro at P1-P1ʹ yields potent and specific inhibitors.) View Source
